molecular formula C14H18N4O3S B2377646 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide CAS No. 1172336-41-2

1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2377646
CAS RN: 1172336-41-2
M. Wt: 322.38
InChI Key: KSMDGGMGKDVFCU-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide, also known as Sulfamethoxypyrazine (SMP) is a pyrazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. SMP is a white crystalline powder that is soluble in water and organic solvents. It has a molecular formula of C13H16N4O3S and a molecular weight of 316.36 g/mol.

Scientific Research Applications

  • Synthesis and Cytotoxic Activity : A study involving the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide, demonstrated significant cytotoxicity against various cancer cell lines. Some compounds in this class showed promising results in treating colon tumors in mice (Deady et al., 2003).

  • Pyrazole Ring Synthesis via Metal-Free Annulation : Research on the synthesis of 1,4-disubstituted pyrazoles using dimethyl sulfoxide (DMSO) as a C1 source was conducted. This process was crucial for the construction of complex pyrazole structures, which include 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide (Guo et al., 2021).

  • Functionalization Reactions of Pyrazole Carboxylic Acid : The study explored the conversion of 1H-pyrazole-3-carboxylic acid into various compounds, demonstrating the versatility of pyrazole derivatives in chemical reactions. This provides insight into the functionalization potential of compounds like 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide (Yıldırım et al., 2005).

  • Isomerisation in Dimethyl Sulfoxide : Research on the isomerisation of benzopyran-2-imines in dimethyl sulfoxide reveals the impact of the solvent on the structural transformation of related compounds, which is relevant for understanding the behavior of pyrazole derivatives in different environments (O'callaghan et al., 1998).

  • Heterocyclic Synthesis Using Enaminonitriles : This research describes the synthesis of various heterocyclic compounds, including pyrazoles, using enaminonitriles. This highlights the synthetic pathways that could be utilized for derivatives like 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide (Fadda et al., 2012).

  • Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives : A series of pyrazole-sulfonamide derivatives demonstrated significant antiproliferative activities against cancer cell lines. This research underlines the potential therapeutic applications of pyrazole derivatives in cancer treatment (Mert et al., 2014).

properties

IUPAC Name

1,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-10-13(9-18(2)17-10)14(19)16-8-7-11-3-5-12(6-4-11)22(15,20)21/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMDGGMGKDVFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide

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